molecular formula C12H14N2O2 B1398954 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1248085-24-6

2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B1398954
CAS No.: 1248085-24-6
M. Wt: 218.25 g/mol
InChI Key: HCQNLKXWRDAHMO-UHFFFAOYSA-N
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Description

2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C12H14N2O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant biological and pharmacological properties. The structure of this compound includes an imidazo[1,2-a]pyridine core with a tert-butyl group at the 2-position and a carboxylic acid group at the 6-position .

Scientific Research Applications

2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Future Directions

The future directions in the research of “2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of both the tert-butyl group and the carboxylic acid group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-6-8(11(15)16)4-5-10(14)13-9/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQNLKXWRDAHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid

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